2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Overview
Description
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a tetrahydroquinoline ring, and a carbonitrile group at the third position. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Mechanism of Action
Mode of Action
It is synthesized via a one-pot three-component condensation of 2,6-bis (substituted benzylidene)cyclohexanone, arylamines/substituted 2-aminothiazoles, and malononitrile .
Biochemical Pathways
Compounds with a similar tetrahydroquinoline structure are known to display a wide range of biological and pharmaceutical activities .
Pharmacokinetics
The compound has a molecular weight of 173.22 , which may influence its bioavailability and pharmacokinetic properties.
Action Environment
It is known that the compound is stable at room temperature .
Biochemical Analysis
Biochemical Properties
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound has been shown to alter metabolic fluxes and energy production, impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound and a reduction in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have beneficial effects, such as the modulation of enzyme activity and the enhancement of cellular function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction with these enzymes can affect metabolic fluxes and the levels of specific metabolites, influencing overall cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be synthesized through a multi-component reaction involving cyclohexanone, benzylidenemalononitrile, and ammonium acetate. The reaction typically takes place in a solvent such as ethanol under reflux conditions . The general reaction scheme is as follows:
- Cyclohexanone reacts with benzylidenemalononitrile in the presence of ammonium acetate.
- The mixture is refluxed in ethanol for several hours.
- The product is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimalarial, anticancer, and antimicrobial activities.
Biological Research: The compound is used in the synthesis of bioactive molecules and as a building block in drug discovery.
Industrial Applications: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues: These include compounds with different substituents on the quinoline ring.
Quinoline derivatives: Compounds such as 2-aminoquinoline and 2-amino-4-phenylquinoline.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its tetrahydroquinoline ring structure provides a versatile scaffold for the development of various bioactive molecules .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFTCWMOSKYLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217435 | |
Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65242-19-5 | |
Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65242-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarbonitrile, 2-amino-5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901217435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile interact with its target and what are the downstream effects?
A: The research focuses on the anti-inflammatory activity of this compound derivatives. Specifically, docking studies were conducted to assess the binding affinity of these compounds to p38 mitogen-activated protein kinase (MAPK). [] p38 MAPK is a key enzyme involved in the inflammatory response, and its inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandin E2 (PGE2). [] While the exact binding mechanism is not detailed in the provided abstracts, the study highlights that derivative 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine exhibited promising binding energy in silico. [] Furthermore, in vivo studies demonstrated that this compound significantly reduced edema and plasma PGE2 levels, indicating effective inhibition of the inflammatory cascade. []
Q2: What insights did the Structure-Activity Relationship (SAR) studies provide regarding this compound derivatives?
A: While the provided abstracts don't delve deep into specific SAR conclusions, they do highlight that structural modifications on the this compound scaffold were performed. [] The researchers synthesized a series of derivatives (4a-c) and subsequently reacted these with various reagents to generate a library of compounds. [] The fact that 2-(pyridin-3-yl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine, a compound with specific substitutions, emerged as a promising lead suggests that these modifications significantly influence the anti-inflammatory activity and potentially the binding affinity to p38 MAPK. [] Further research detailing the SAR analysis would be beneficial in understanding which structural features are crucial for activity and selectivity.
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